N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a formimidamide group attached to the nitrogen atom of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
The synthesis of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide typically involves the reaction of 5-bromo-2-aminopyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N’-(5-bromopyridin-2-yl)-N,N-dimethylformamide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The formimidamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted pyridines, formamides, and amines .
Scientific Research Applications
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Agrochemicals: The compound is utilized in the synthesis of herbicides, fungicides, and insecticides for agricultural applications.
Mechanism of Action
The mechanism of action of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the formimidamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be compared with other pyridine derivatives, such as:
N-(5-Bromopyridin-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of a formimidamide group, which affects its reactivity and biological activity.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has an iminomethyl group attached to the pyridine ring, leading to different chemical properties and applications.
N-(Pyridin-2-yl)amides:
The uniqueness of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other pyridine derivatives.
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPIAUFTPZZJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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